molecular formula C8H6BrNO B121712 2-Bromo-4-methoxybenzonitrile CAS No. 140860-51-1

2-Bromo-4-methoxybenzonitrile

Cat. No. B121712
M. Wt: 212.04 g/mol
InChI Key: IZFNZTNQBIHNCD-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxybenzonitrile is a compound that is structurally related to various brominated and methoxy substituted benzonitriles. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into the potential behavior and properties of 2-Bromo-4-methoxybenzonitrile. For instance, the synthesis of similar compounds involves multi-step reactions including bromination, oxyalkylation, and other functional group transformations . The presence of bromine and methoxy groups on the benzene ring can significantly influence the physical and chemical properties of these compounds, as well as their reactivity and potential applications in various fields, including materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of related brominated and methoxy substituted benzonitriles typically involves a sequence of reactions starting from simpler aromatic compounds. For example, 3-bromo-4

Scientific Research Applications

1. Nonlinear Optical Properties

The compound 5-Bromo-2-methoxybenzonitrile, a related chemical, has been explored for its nonlinear optical properties. Studies using Density Functional Theory (DFT) have revealed its potential in frequency doubling and Second Harmonic Generation (SHG) applications, indicating its utility in Nonlinear Optical (NLO) fields (A. Kumar & R. Raman, 2017).

2. Herbicide Resistance in Transgenic Plants

Research on a structurally similar compound, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), has contributed to developing herbicide resistance in transgenic plants. By introducing a specific bacterial nitrilase gene into plants, they can resist the herbicidal effects of bromoxynil, pointing towards applications in agricultural biotechnology (D. Stalker, K. Mcbride, & L. D. Malyj, 1988).

3. Synthesis of Biologically Active Compounds

The synthesis of various biologically active compounds involves intermediates like bromo-4-isobutyloxyphenyl carbothioamide, derived from 4-hydroxybenzonitrile. This process underlines the role of benzonitrile derivatives in creating pharmaceuticals and other biologically significant chemicals (Qinqin Wang et al., 2016).

4. Spectrofluorometric Characterization and Antibacterial Activity

The related compound 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC) showcases potential in spectrofluorometric studies and antibacterial applications. This compound, synthesized from chalcone, exhibits significant antibacterial properties, indicating its potential in medical and scientific research (Salman A. Khan, 2017).

5. Halodeboronation Studies

In a study on halodeboronation, the transformation of aryl boronic acids was demonstrated, highlighting the synthesis of various benzonitrile derivatives. Such studies are essential in understanding chemical reactions and developing synthetic pathways for complex organic compounds (Ronald H. Szumigala et al., 2004).

Safety And Hazards

2-Bromo-4-methoxybenzonitrile is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-bromo-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFNZTNQBIHNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459074
Record name 2-Bromo-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxybenzonitrile

CAS RN

140860-51-1
Record name 2-Bromo-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Du, X Jiang, P Sun - The Journal of Organic Chemistry, 2013 - ACS Publications
We would like to clarify that for the halogenation of 4-methoxybenzonitrile there is a competition between the palladium-catalyzed ortho-halogenation (to form 2-halo-4-…
Number of citations: 3 pubs.acs.org
B Du, X Jiang, P Sun - The Journal of Organic Chemistry, 2013 - ACS Publications
A palladium-catalyzed ortho-halogenation (I, Br, Cl) of arylnitrile is described. The optimal reaction conditions were identified after examining various factors such as catalyst, additive, …
Number of citations: 140 pubs.acs.org
T Rühl, W Deuther-Conrad… - Organic and …, 2012 - orgmedchemlett.springeropen.com
The endocannabinoid system is involved in many physiological and pathological processes. Two receptors (cannabinoid receptor type 1 (CB1) and type 2 (CB2)) are known so far. …
Number of citations: 37 orgmedchemlett.springeropen.com
富田眞雄, 冨士谷憲徳 - YAKUGAKU ZASSHI, 1956 - jstage.jst.go.jp
Demethylation of 2-bromoanisic acid (I) or its methyl ester with hydrobromic acid in glacial acetic acid results in the formation of 3-bromophenol, indicating that the decarboxylation takes …
Number of citations: 3 www.jstage.jst.go.jp

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